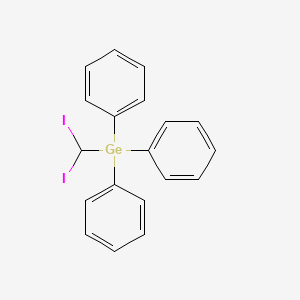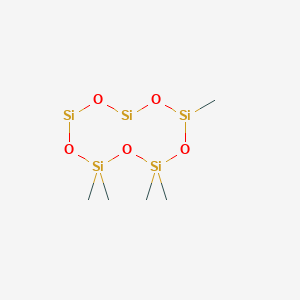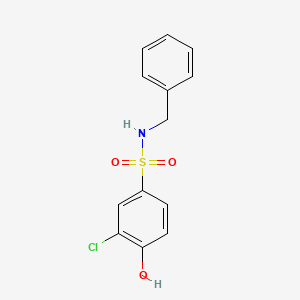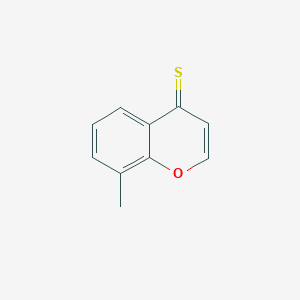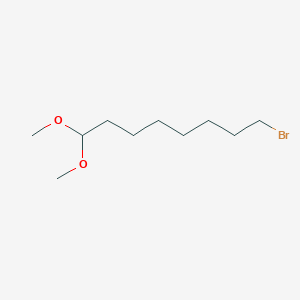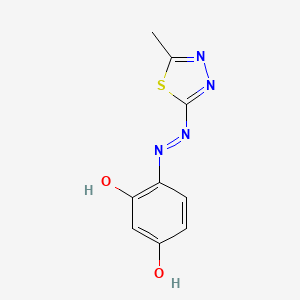![molecular formula C12H19O5P B14358663 Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate CAS No. 93639-49-7](/img/structure/B14358663.png)
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable furan derivative. One common method involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated furan compound under controlled conditions to yield the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for the Bestmann-Ohira reagent.
Diethyl (2-oxopropyl)phosphonate: Similar structure but with different substituents, used in the synthesis of phosphorylated heterocycles.
Uniqueness
Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate is unique due to its furan ring, which imparts distinct chemical properties and reactivity. The presence of the furan moiety allows for specific interactions in organic synthesis and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
| 93639-49-7 | |
Molekularformel |
C12H19O5P |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
3-[5-(diethoxyphosphorylmethyl)furan-2-yl]propanal |
InChI |
InChI=1S/C12H19O5P/c1-3-15-18(14,16-4-2)10-12-8-7-11(17-12)6-5-9-13/h7-9H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
LSDCMVJOFXLLNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=C(O1)CCC=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-3-en-2-ol](/img/no-structure.png)
